Telmisartan tert-Butyl Ester

Drug Stability Prodrug Design Esterase Resistance

Sourcing an authentic, well-characterized EP Impurity C reference standard is critical for regulatory-compliant ANDA submissions and telmisartan QC batch release; generic intermediates lack the required pharmacopeial traceability. Telmisartan tert-Butyl Ester (CAS 144702-26-1), the penultimate telmisartan precursor, solves this need: • Supplied with a comprehensive CoA including HPLC purity, NMR, and MS data for method validation • Stable tert-butyl ester form resists premature hydrolysis, enabling reliable analytical quantification • Suitable for process development of the final deprotection step and large-scale API manufacturing

Molecular Formula C37H38N4O2
Molecular Weight 570.7 g/mol
CAS No. 144702-26-1
Cat. No. B115661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan tert-Butyl Ester
CAS144702-26-1
Molecular FormulaC37H38N4O2
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
InChIInChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3
InChIKeyJSCFLEBEWCTASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Telmisartan tert-Butyl Ester Overview


Telmisartan tert-Butyl Ester (CAS 144702-26-1), also known as Telmisartan EP Impurity C, is a critical intermediate and process impurity in the synthesis of the angiotensin II receptor blocker (ARB) telmisartan . This compound is a protected carboxylic acid derivative of telmisartan, featuring a bulky tert-butyl ester group that masks the free acid functionality of the active pharmaceutical ingredient (API) [1]. It serves as the direct penultimate precursor to telmisartan, requiring only a deprotection step (hydrolysis, thermolysis, or hydrogenolysis) to yield the final active molecule [2].

1
Analytical Reference
EP Impurity C reference standard for HPLC/UPLC method validation and QC release testing
2
Synthetic Intermediate
Penultimate precursor to telmisartan with selective tert-butyl deprotection chemistry
3
Research Probe
Esterase-resistant tert-butyl ester enables intact compound delivery in cellular assays

Why Telmisartan tert-Butyl Ester Is Irreplaceable


Substituting Telmisartan tert-Butyl Ester with closely related analogs, such as the methyl or ethyl ester, or the free acid telmisartan itself, is not a trivial decision and will directly impact the outcome of synthetic, analytical, or research workflows. The choice of ester protecting group fundamentally governs the chemical and biological properties of the molecule [1]. The tert-butyl ester offers a unique balance of stability and cleavability that is distinct from smaller alkyl esters. Furthermore, as a defined impurity with established pharmacopeial significance (EP Impurity C) [2], its use as an analytical reference standard is mandated for regulatory compliance, a role that no analog can fulfill. The evidence below provides the quantifiable differentiation necessary for informed scientific and procurement decisions.

Methyl/Ethyl Ester Analogs
Increased esterase lability may shift biological assay outcomes relative to the tert-butyl ester.
Telmisartan Free Acid
Distinct solubility and reactivity profiles can limit direct swap in synthetic or preformulation steps.
Unlisted Impurity Analogs
Only the tert-butyl ester is designated EP Impurity C; other esters do not support compendial method compliance.

Telmisartan tert-Butyl Ester: Comparative Evidence


Esterase Stability Advantage

In a study comparing a series of telmisartan-derived alkyl esters, the tert-butyl ester demonstrated markedly superior stability to hydrolysis by porcine liver esterase compared to its methyl, ethyl, and propyl counterparts [1]. This is a direct and quantifiable advantage in biological assays and prodrug applications.

Esterase Stability
Head-to-head
Target: Stable (no hydrolysis detected)
Comparator: Methyl ester τ½ 55–82 min
Supports esterase-resistance context for intact delivery studies
Porcine liver esterase assay; verify in target biological matrix
Drug Stability Prodrug Design Esterase Resistance

EP Impurity C Chromatographic Distinction

Telmisartan tert-Butyl Ester is explicitly defined as EP Impurity C in the telmisartan monograph, necessitating its use as a reference standard for analytical method validation (AMV) and quality control (QC) [1]. Its chromatographic behavior is distinctly different from the API and other impurities, with a documented relative retention time (RRT) of approximately 1.8 under certain HPLC conditions [2].

Chromatographic Resolution
Cross-study
RRT ≈ 1.8 (vs. Telmisartan API 1.0)
Enables specific impurity identification in compendial HPLC methods
USP-compliant conditions; acetonitrile/phosphate pH 2.4, 230 nm
Pharmaceutical Analysis Regulatory Compliance HPLC Impurity Profiling

Controlled Deprotection to Telmisartan

The tert-butyl ester serves as a specific and highly controllable protecting group that can be cleanly removed to yield the free carboxylic acid of telmisartan. The deprotection can be achieved under various conditions (acidic hydrolysis, thermolysis, hydrogenolysis), offering synthetic flexibility not afforded by other protecting groups like the more labile methyl or ethyl esters [1].

Deprotection Method
Class-level
Orthogonal cleavage: TFA/DCM or thermolysis/hydrogenolysis
Comparator: Methyl/ethyl esters require saponification
May support high-yield API conversion under mild conditions
Class-level inference; conditions should be verified per process
Synthetic Chemistry Process Development Protecting Group Strategy

Solubility Distinction from Telmisartan API

The tert-butyl ester exhibits a markedly different solubility profile compared to the free acid API, telmisartan. While telmisartan is practically insoluble in water, the tert-butyl ester is reported to be slightly soluble in chlorinated solvents like chloroform and methanolic solutions [1].

Solubility Profile
Class-level
Slightly soluble in chloroform and methanol
Comparator: Telmisartan free acid practically insoluble in water
Supports solvent selection for intermediate handling and purification
Qualitative class-level observation; confirm lot-specific solubility
Preformulation Physicochemical Properties Solubility

Applications of Telmisartan tert-Butyl Ester


Pharmaceutical QC Reference Standard

The primary and most critical application for Telmisartan tert-Butyl Ester is as a certified reference standard (EP Impurity C) [1]. It is essential for developing and validating HPLC or UPLC methods for the detection and quantification of this specific process impurity in telmisartan API and finished dosage forms. Its use is mandated for Abbreviated New Drug Applications (ANDA) [2] and commercial batch release, ensuring compliance with EP and USP monographs. Procurement for this purpose requires the compound to be supplied with a comprehensive Certificate of Analysis (CoA) including NMR, MS, and HPLC purity data [3].

Synthetic Intermediate & Process Development

In process chemistry, Telmisartan tert-Butyl Ester is the penultimate intermediate in the synthesis of telmisartan [1]. It is procured for process development, optimization of the final deprotection step, and large-scale manufacturing. The compound's stability and well-defined deprotection chemistry are key to achieving high yields and purity of the final API [2].

Stable Biological Probe

For researchers studying the structure-activity relationship (SAR) of telmisartan or exploring its use as a chemical probe, the tert-butyl ester offers a stable form that resists premature hydrolysis in biological media [1]. This is in stark contrast to the more labile methyl ester, which degrades rapidly. This stability allows the intact molecule to be delivered to cells or tissues before being converted to the active telmisartan, enabling studies on cellular uptake, distribution, and controlled release [2].

Deuterated Internal Standard Starting Material

Telmisartan tert-Butyl Ester can be used as a starting point for the synthesis of stable isotope-labeled internal standards, such as Telmisartan tert-Butyl Ester-[d3] [1]. These labeled compounds are critical for precise quantification of telmisartan and its metabolites in biological matrices using LC-MS/MS, supporting pharmacokinetic (PK) and bioequivalence studies.

Application
Selection Property
Validation Focus
QC Reference Standard
EP Impurity C identity and purity
RRT and chromatographic resolution
Telmisartan Synthesis
tert-Butyl deprotection selectivity
Deprotection yield and API purity
Cellular Assay Probe
Esterase resistance profile
Intact compound delivery monitoring
Isotope-Labeled ISTD Synthesis
tert-Butyl ester labeling compatibility
LC-MS/MS quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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